molecular formula C20H19N5O B2502709 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797287-89-8

4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2502709
CAS No.: 1797287-89-8
M. Wt: 345.406
InChI Key: BTVLFZCPEDIQPM-UHFFFAOYSA-N
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Description

4-(3-(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is an organic compound featuring a unique fusion of pyrimidine, pyrazolo, and benzonitrile groups. Its structure gives it distinct chemical and biological properties that have garnered interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile generally involves multi-step processes:

  • Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: : This step may involve the condensation of suitable pyridine and pyrazole derivatives, under specific conditions (e.g., use of acid catalysts, elevated temperatures).

  • Introduction of the Methyl Group: : Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

  • Attachment of the Oxopropyl Group: : This can be achieved by acylation reactions.

  • Final Coupling with Benzonitrile: : Involves reactions such as nucleophilic substitution.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry, the use of robust catalysts, and solvent systems that minimize environmental impact can be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, often resulting in the formation of corresponding ketones or aldehydes.

  • Reduction: : Hydrogenation reactions may reduce the compound to yield amine derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify different parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

  • Substitution: : Use of halogenating agents or alkyl halides.

Major Products

  • Oxidation Products: : Ketones, aldehydes, or carboxylic acids.

  • Reduction Products: : Amines and alcohols.

  • Substitution Products: : Vary depending on the substituent introduced.

Scientific Research Applications

4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile finds applications in several research domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

  • Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.

  • Industry: : Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity stems from its ability to interact with specific enzymes and receptors in cells. It may inhibit or activate signaling pathways by binding to active sites on proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include:

  • 4-(3-(2-ethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile: : Differing by the ethyl group, altering its biological and chemical properties.

  • 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-yl)-3-oxopropyl)benzonitrile: : Structural isomer affecting its interaction with molecular targets.

Highlighting Uniqueness

4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is unique due to its specific spatial arrangement and functional groups, which confer distinct reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

4-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-10-19-22-12-17-13-24(9-8-18(17)25(19)23-14)20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,10,12H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVLFZCPEDIQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC=C(C=C4)C#N)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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